molecular formula C8H16ClN B12727130 N-(2-Butyl)-N-methylpropargylamine hydrochloride CAS No. 143347-16-4

N-(2-Butyl)-N-methylpropargylamine hydrochloride

Cat. No.: B12727130
CAS No.: 143347-16-4
M. Wt: 161.67 g/mol
InChI Key: RKDDPMNTIWKTFP-UHFFFAOYSA-N
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Description

N-(2-Butyl)-N-methylpropargylamine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of propargylamine, characterized by the presence of a butyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyl)-N-methylpropargylamine hydrochloride typically involves the reaction of propargylamine with butyl bromide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl)-N-methylpropargylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or sodium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted propargyl derivatives.

Scientific Research Applications

N-(2-Butyl)-N-methylpropargylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Butyl)-N-methylpropargylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Butyl)-N-methylamine
  • N-(2-Butyl)-N-propargylamine
  • N-methylpropargylamine

Uniqueness

N-(2-Butyl)-N-methylpropargylamine hydrochloride is unique due to the presence of both butyl and propargyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

143347-16-4

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylbutan-2-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-5-7-9(4)8(3)6-2;/h1,8H,6-7H2,2-4H3;1H

InChI Key

RKDDPMNTIWKTFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)CC#C.Cl

Origin of Product

United States

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